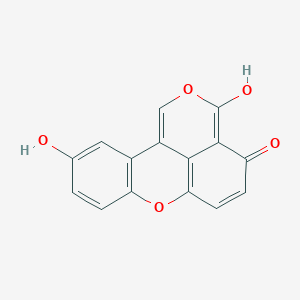

sparstolonin B

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,14-dihydroxy-8,15-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,13-heptaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O5/c16-7-1-3-11-8(5-7)9-6-19-15(18)14-10(17)2-4-12(20-11)13(9)14/h1-6,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPDHLFGNQEASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C3=COC(=C4C3=C(O2)C=CC4=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sparstolonin B: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparstolonin B (SsnB) is a novel polyphenol compound isolated from the tubers of Sparganium stoloniferum, a perennial aquatic plant utilized in traditional Chinese medicine for treating various inflammatory conditions.[1] Structurally, SsnB possesses a unique combination of xanthone and isocoumarin features.[1] Extensive research has demonstrated its potent anti-inflammatory properties, primarily through the selective antagonism of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4) signaling pathways.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, presenting detailed experimental protocols and quantitative data to support further research and drug development efforts.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₈O₅ | [1] |

| Molecular Weight | 268.22 g/mol | Calculated |

| Appearance | Yellow needles | [1] |

| Melting Point | 258-259 °C | [1] |

| UV Absorption (λmax) | 288.5, 352.5, 386.0 (sh) nm | [1] |

| IR Absorption (cm⁻¹) | 3419 (hydroxyl), 1690 (carbonyl) | [1] |

| Mass Spectrometry (HR-ESI-MS) | m/z 269.0449 [M+H]⁺ | [1] |

Isolation of this compound from Sparganium stoloniferum

The following protocol outlines the methodology for the isolation and purification of this compound from the dried tubers of Sparganium stoloniferum.

Experimental Protocol: Isolation and Purification

-

Plant Material and Extraction:

-

Begin with 20 kg of powdered, dried tubers of Sparganium stoloniferum.

-

Soak the powdered material in 85% ethanol overnight.

-

Perform extraction three times with 85% ethanol.

-

Filter the combined extracts and concentrate under vacuum to obtain a residue.

-

-

Solvent Partitioning:

-

Suspend the residue in water.

-

Sequentially extract the aqueous suspension with petroleum ether, ethyl acetate (EtOAc), and n-butyl alcohol.

-

-

Column Chromatography:

-

Subject the ethyl acetate extract (approximately 60 g) to silica gel column chromatography.

-

Elute the column with a gradient of petroleum ether-EtOAc mixtures, gradually increasing the polarity.

-

Collect the fraction eluted with a petrol-EtOAc ratio of 100:13.

-

-

Crystallization and Final Product:

-

Crystallize the collected fraction to yield approximately 300 mg of this compound as yellow needles.[1]

-

Workflow for this compound Isolation

Caption: Isolation and purification workflow for this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography.[1]

Experimental Protocol: Structural Analysis

-

NMR Spectroscopy:

-

One-dimensional (¹H and ¹³C) NMR spectra were acquired on a Bruker DRX300 spectrometer.

-

Two-dimensional NMR experiments were performed on a Bruker DXR500 spectrometer.

-

¹H NMR spectra were acquired with a spectral width of 6.67 kHz, 64,000 time-domain data points, and 16 scans.[1]

-

-

Mass Spectrometry:

-

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula.[1]

-

-

X-ray Crystallography:

-

Single crystals of this compound were grown from an ethanol solution for X-ray diffraction analysis to confirm the structure deduced from NMR spectroscopy.[2]

-

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory effects by selectively antagonizing TLR2 and TLR4.[1][2]

Inhibition of TLR-Mediated Inflammatory Signaling

This compound has been shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with TLR ligands.

| Cell Type | Stimulant (TLR Ligand) | SsnB Concentration | Effect | Reference |

| Mouse Macrophages | LPS (TLR4) | 100 µM | Inhibition of inflammatory cytokine expression | [1] |

| Mouse Macrophages | Pam3CSK4 (TLR1/2) | 100 µM | Inhibition of inflammatory cytokine expression | [1] |

| Mouse Macrophages | Fsl-1 (TLR2/6) | 100 µM | Inhibition of inflammatory cytokine expression | [1] |

| Mouse Macrophages | Poly(I:C) (TLR3) | 100 µM | No significant inhibition | [1] |

| Mouse Macrophages | ODN1668 (TLR9) | 100 µM | No significant inhibition | [1] |

| HCT-116 | PMA | 25 µM (12h) | 0.6-fold decrease in cell viability | [3] |

| BJ (fibroblasts) | PMA | 25 µM (12h) | No significant change in cell viability | [3] |

Mechanism of Action: Interference with TLR Signaling Cascade

This compound exerts its inhibitory effects by acting intracellularly and disrupting the recruitment of the adaptor protein MyD88 to TLR2 and TLR4.[1] This disruption prevents the activation of downstream signaling pathways, including the MAPK and NF-κB pathways, which are crucial for the expression of inflammatory genes.[1][3]

Signaling Pathway of this compound in TLR4 Inhibition

Caption: this compound inhibits TLR4 signaling by blocking MyD88 recruitment.

Experimental Protocol: In Vitro Macrophage Stimulation Assay

-

Cell Culture:

-

Culture primary mouse peritoneal macrophages or macrophage cell lines (e.g., RAW 264.7) in DMEM with 10% FBS.

-

-

Treatment:

-

Pre-treat macrophages with this compound (e.g., 100 µM) for 30 minutes.

-

Stimulate the cells with a TLR ligand (e.g., 50 ng/mL LPS) for 6-24 hours.

-

-

Analysis of Cytokine Expression:

-

Quantitative Real-Time PCR (qRT-PCR):

-

Extract total RNA using TRIzol reagent.

-

Synthesize cDNA using a first-strand cDNA synthesis kit.

-

Perform qRT-PCR using SYBR Green master mix to quantify the mRNA levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect the cell culture supernatant.

-

Measure the protein levels of secreted cytokines using specific ELISA kits.

-

-

-

Analysis of Signaling Protein Phosphorylation:

Conclusion

This compound, a natural product isolated from Sparganium stoloniferum, has emerged as a potent and selective antagonist of TLR2 and TLR4 signaling. Its well-defined mechanism of action, involving the inhibition of MyD88 recruitment, makes it a promising lead compound for the development of novel anti-inflammatory therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives.

References

- 1. Characterization of this compound, a Chinese Herb-derived Compound, as a Selective Toll-like Receptor Antagonist with Potent Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound nano-formulation attenuates LPS-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Sparstolonin B: A Technical Deep Dive into its Antagonistic Action on TLR4 Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) such as HMGB1.[1][2][3] Dysregulated TLR4 signaling is a key driver in the pathogenesis of numerous inflammatory diseases, including sepsis, nonalcoholic steatohepatitis (NASH), and neuropathic pain.[2][4][5] Sparstolonin B (SsnB), a natural polyphenol isolated from the Chinese herb Sparganium stoloniferum, has emerged as a potent and selective antagonist of TLR2 and TLR4 signaling.[2][6][7] This document provides an in-depth technical guide on the molecular mechanism by which SsnB inhibits the TLR4 signaling cascade, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of MyD88 Recruitment

The primary mechanism of action for this compound is the disruption of a critical early intracellular event in the TLR4 signaling pathway. SsnB selectively blocks the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein to the Toll/interleukin-1 receptor (TIR) domain of the activated TLR4 receptor.[1][3][6]

Upon ligand binding (e.g., LPS), TLR4 undergoes conformational changes that facilitate the recruitment of TIR domain-containing adaptor proteins, initiating downstream signaling. The MyD88-dependent pathway is a principal axis leading to the activation of NF-κB and MAPKs, and subsequent production of pro-inflammatory cytokines.[8] By preventing the TLR4-MyD88 association, SsnB effectively decapitates this signaling cascade at its origin.[3][6]

Evidence from co-immunoprecipitation studies demonstrates that in cells stimulated with LPS, the amount of MyD88 associated with TLR4 is significantly reduced in the presence of SsnB.[6] Crucially, this effect is selective; SsnB does not inhibit the association of MyD88 with TLR9, highlighting its specificity for the TLR4 and TLR2 pathways.[6] This targeted action prevents the widespread immunosuppression that might result from a non-specific inhibitor.

Upstream Effects: Modulation of TLR4 Trafficking

Beyond inhibiting adaptor recruitment, SsnB has also been shown to modulate the trafficking of the TLR4 receptor itself. A key step in TLR4 activation is its translocation into specialized membrane microdomains known as lipid rafts.[4] Studies in a murine model of NASH have demonstrated that SsnB administration significantly decreases the colocalization of TLR4 with the lipid raft marker flotillin.[4] This suggests an additional mechanism where SsnB may hinder the formation of the optimal signaling platform on the cell membrane, thereby preventing efficient signal initiation upstream of MyD88 recruitment.

Downstream Consequences: Attenuation of Inflammatory Cascades

The blockade of MyD88 recruitment by SsnB leads to the comprehensive suppression of downstream pro-inflammatory signaling pathways.

-

MAPK Pathway: SsnB diminishes the LPS-induced phosphorylation of key mitogen-activated protein kinases (MAPKs), including Erk1/2, p38, and JNK.[6]

-

NF-κB Pathway: By preventing the phosphorylation and subsequent degradation of IκBα, SsnB inhibits the activation and nuclear translocation of the transcription factor NF-κB.[1][6][7]

-

Cytokine Production: As a direct consequence of inhibiting these transcription pathways, SsnB potently suppresses the gene expression and protein secretion of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][4][6]

-

NLRP3 Inflammasome: SsnB has also been found to be effective in suppressing TLR4-induced activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key platform for the maturation of IL-1β.[1][3]

Quantitative Data on SsnB Activity

The inhibitory effects of this compound have been quantified across various cellular and in vivo models. The following tables summarize the key data.

Table 1: In Vitro Inhibition of TLR4 Signaling by this compound

| Parameter | Cell Type | Stimulant | SsnB Concentration | Result | Reference |

| NF-κB Activation | HEK293T & THP-1 | LPS (50 ng/mL) | ~10 µM | IC50 for NF-κB inhibition | [6] |

| TNF-α Secretion | Mouse Macrophages | LPS (50 ng/mL) | 10 µM | 3-fold decrease | [6] |

| 100 µM | 18-fold decrease | [6] | |||

| IL-6 Secretion | Mouse Macrophages | LPS (50 ng/mL) | 10 µM | 2-fold decrease | [6] |

| 100 µM | 10-fold decrease | [6] | |||

| Cell Viability | HCT-116 | - | 25 µM | 0.6-fold decrease after 12h | [9] |

| - | 50 µM | Significant reduction after 12h | [9] |

Table 2: In Vivo Efficacy of this compound in LPS-Induced Endotoxin Shock Model

| Parameter | Animal Model | SsnB Dosage (i.p.) | Result | Reference |

| Serum TNF-α | Mouse | 3 mg/kg | 1.70-fold decrease | [2] |

| 9 mg/kg | 3.45-fold decrease | [2] | ||

| Serum IL-6 | Mouse | 3 mg/kg | 1.67-fold decrease | [2] |

| 9 mg/kg | 1.92-fold decrease | [2] |

Visualizing the Mechanism and Workflows

Diagrams generated using Graphviz DOT language illustrate the signaling pathways and experimental logic.

Diagram 1: Canonical TLR4 Signaling Pathway

Caption: The canonical MyD88-dependent TLR4 signaling pathway initiated by LPS.

Diagram 2: Mechanism of this compound Inhibition

Caption: this compound (SsnB) blocks the recruitment of MyD88 to TLR4.

Diagram 3: Co-Immunoprecipitation Experimental Workflow

Caption: Workflow for demonstrating SsnB's disruption of the TLR4-MyD88 interaction.

Key Experimental Protocols

The mechanism of SsnB has been elucidated through several key experimental techniques. Detailed methodologies are provided below.

Co-Immunoprecipitation (Co-IP) for TLR4-MyD88 Interaction

This protocol is designed to assess the physical association between TLR4 and its adaptor protein MyD88.

-

Cell Culture and Transfection: HEK293T cells are transiently co-transfected with plasmids encoding FLAG-tagged TLR4 and Cyan Fluorescent Protein (CFP)-tagged MyD88. Cells are cultured for 16-24 hours post-transfection.[6]

-

Treatment: The cell culture medium is replaced with low-serum (1% FBS) DMEM. Cells are then treated with LPS (e.g., 100 ng/mL) with or without SsnB (e.g., 100 µM) for a short duration (e.g., 30 minutes) to capture the initial recruitment event.[6]

-

Lysis: Cells are washed with cold PBS and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose beads. The supernatant is then incubated with an anti-FLAG antibody overnight at 4°C to capture the FLAG-TLR4 protein complex. Protein A/G beads are added to pull down the antibody-protein complexes.

-

Washing and Elution: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins. The bound proteins are then eluted from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluates (immunoprecipitated fraction) and a portion of the initial lysate (input control) are resolved by SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with an anti-GFP or anti-CFP antibody to detect co-precipitated MyD88-CFP. The presence of a MyD88-CFP band in the anti-FLAG IP lane indicates an interaction, and a reduction in band intensity in the SsnB-treated sample demonstrates inhibition.[6]

NF-κB Secreted Luciferase Reporter Assay

This assay quantitatively measures the effect of SsnB on TLR4-mediated activation of the NF-κB transcription factor.

-

Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids for TLR4, MyD88, and a reporter plasmid where the expression of a secreted luciferase (e.g., Metridia luciferase, MLuc) is driven by an NF-κB response element (pNFκB-MLuc).[6]

-

Treatment: Post-transfection (e.g., 24 hours), cells are treated with an agonist like LPS (e.g., 50 ng/mL) in the presence of various concentrations of SsnB for an extended period (e.g., 24 hours).[6]

-

Sample Collection and Assay: A small aliquot of the conditioned cell culture medium is collected. The activity of the secreted luciferase is measured using a luminometer after the addition of a specific substrate solution.

-

Data Analysis: Luciferase activity (Relative Luciferase Units, RLU) is normalized to a control. The dose-dependent inhibition by SsnB is plotted to determine the half-maximal inhibitory concentration (IC50).[6]

Western Blot for Phosphorylated Signaling Proteins

This method is used to determine if SsnB inhibits the downstream signaling kinases activated by TLR4.

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW264.7) or primary macrophages are serum-starved overnight. Cells are pre-treated with SsnB for 30-60 minutes before stimulation with LPS (e.g., 100 ng/mL) for a short time course (e.g., 0, 15, 30, 60 minutes).[6]

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of kinases (e.g., anti-phospho-p38, anti-phospho-Erk1/2, anti-phospho-IκBα). The membrane is subsequently stripped and re-probed with antibodies for the total forms of these proteins to serve as loading controls.

-

Detection and Analysis: Bands are visualized using chemiluminescence and quantified by densitometry. A reduction in the ratio of phosphorylated protein to total protein in SsnB-treated cells indicates inhibition.[6]

Conclusion

This compound presents a highly specific mechanism for antagonizing TLR4 signaling. Its primary action involves the intracellular blockade of the TLR4-MyD88 protein-protein interaction, a critical initiating step in the pro-inflammatory cascade. This is potentially supplemented by an ability to inhibit TLR4 trafficking to lipid rafts. The consequence is a potent and broad-spectrum anti-inflammatory effect, characterized by the suppression of MAPK and NF-κB pathways and a significant reduction in inflammatory cytokine production. The detailed understanding of its molecular action, supported by robust quantitative and experimental data, positions this compound as a compelling lead compound for the development of novel therapeutics targeting a range of TLR4-driven inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Protective effects of this compound, a selective TLR2 and TLR4 antagonist, on mouse endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TLR Antagonism by this compound Alters Microbial Signature and Modulates Gastrointestinal and Neuronal Inflammation in Gulf War Illness Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates early liver inflammation in experimental NASH by modulating TLR4 trafficking in lipid rafts via NADPH oxidase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound selectively suppresses toll‑like receptor‑2 and ‑4 to alleviate neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of this compound, a Chinese Herb-derived Compound, as a Selective Toll-like Receptor Antagonist with Potent Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effect of this compound through Inhibiting Expression of NF-κB and STAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Melatonin modulates TLR4/MyD88/NF-κB signaling pathway to ameliorate cognitive impairment in sleep-deprived rats [frontiersin.org]

- 9. This compound Suppresses Proliferation and Modulates Toll-like Receptor Signaling and Inflammatory Pathways in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Sparstolonin B: A Deep Dive into its Anti-Inflammatory Activity in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparstolonin B (SsnB), a natural compound isolated from the Chinese herb Sparganium stoloniferum, has emerged as a potent modulator of macrophage activity, exhibiting significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological effects of this compound on macrophages, with a focus on its molecular mechanisms, relevant signaling pathways, and quantitative effects. Detailed experimental methodologies are provided to facilitate further research and development of SsnB as a potential therapeutic agent for inflammatory diseases.

Core Mechanism of Action: Selective TLR Antagonism

This compound functions as a selective antagonist for Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[1][2][3] It effectively blocks inflammatory signaling cascades initiated by ligands for these receptors, such as Lipopolysaccharide (LPS) for TLR4 and Pam3CSK4 for TLR1/TLR2.[1][2] Notably, SsnB does not inhibit signaling through TLR3 or TLR9, highlighting its specificity.[1][2] The mechanism of this antagonism lies in its ability to disrupt the early intracellular events of TLR signaling, specifically by reducing the association of the adaptor protein MyD88 with both TLR2 and TLR4.[1][2]

Impact on Macrophage Signaling Pathways

The primary anti-inflammatory effects of this compound in macrophages are mediated through the inhibition of key downstream signaling pathways activated by TLR2 and TLR4.

Inhibition of NF-κB and MAPK Pathways

Upon stimulation with TLR ligands, macrophages typically activate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, leading to the transcription of pro-inflammatory genes. This compound effectively suppresses these pathways.[1][2] It has been shown to diminish the phosphorylation of critical signaling proteins, including Erk1/2, p38, IκBα, and JNK in macrophages.[1][2] By preventing the degradation of IκBα, SsnB inhibits the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory cytokines.[1][4]

Modulation of NLRP3 Inflammasome

Recent evidence suggests that this compound can also suppress the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome in macrophages.[5][6] The NLRP3 inflammasome is a multiprotein complex responsible for the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. By inhibiting NLRP3 inflammasome activation, SsnB further dampens the inflammatory response.[5][6]

Quantitative Effects on Macrophage Function

This compound has demonstrated dose-dependent inhibitory effects on the production of pro-inflammatory mediators in macrophages.

| Parameter | Cell Type | Stimulant | SsnB Concentration | Effect | Reference |

| TNF-α Secretion | Mouse Peritoneal Macrophages | LPS (50 ng/ml) | 10 µM | 3-fold reduction | [2] |

| 100 µM | 18-fold reduction | [2] | |||

| IL-6 Secretion | Mouse Peritoneal Macrophages | LPS (50 ng/ml) | 10 µM | 2-fold reduction | [2] |

| 100 µM | 10-fold reduction | [2] | |||

| IL-6 mRNA | RAW264.7 Cells | LPS (1 µg/ml) | 10 µM | 3.0-fold reduction | [3] |

| 100 µM | 12.0-fold reduction | [3] | |||

| IL-1β mRNA | RAW264.7 Cells | LPS (1 µg/ml) | 10 µM | 2.0-fold reduction | [3] |

| 100 µM | 865.0-fold reduction | [3] | |||

| TNF-α mRNA | RAW264.7 Cells | LPS (1 µg/ml) | 10 µM | 1.4-fold reduction | [3] |

| 100 µM | 43.5-fold reduction | [3] | |||

| CCL-2 mRNA | RAW264.7 Cells | LPS (1 µg/ml) | 10 µM | 1.6-fold reduction | [3] |

| 100 µM | 90.2-fold reduction | [3] | |||

| NF-κB Activity | THP-1 cells with CD4-TLR4 | Constitutive | 1-10 µM | IC50 | [1] |

Detailed Experimental Protocols

Isolation and Culture of Mouse Peritoneal Macrophages

-

Elicit peritoneal macrophages by intraperitoneal injection of 3% thioglycollate broth into mice.

-

After 3-4 days, harvest peritoneal exudate cells by lavage with sterile PBS.

-

Wash the cells and resuspend in DMEM supplemented with 10% FBS.

-

Plate the cells and allow them to adhere for 2-4 hours.

-

Wash away non-adherent cells, and culture the adherent macrophages in DMEM with 10% FBS.[1]

Macrophage Stimulation and SsnB Treatment

-

Culture macrophages (e.g., primary peritoneal macrophages or RAW264.7 cells) to a suitable confluency.

-

For experiments investigating the inhibition of inflammatory responses, pre-treat the cells with desired concentrations of this compound (dissolved in DMSO, then diluted in culture medium) for 30 minutes to 1 hour.[1]

-

Following pre-treatment, stimulate the cells with a TLR ligand such as LPS (e.g., 50 ng/mL - 1 µg/mL) or Pam3CSK4 (e.g., 500 ng/mL) for the desired time period (e.g., 6 hours for mRNA analysis, 16-24 hours for cytokine secretion analysis).[1][2][3]

-

Collect cell culture supernatants for cytokine analysis by ELISA and/or lyse the cells for RNA or protein extraction.

Western Blot Analysis of Signaling Proteins

-

Following treatment, lyse the macrophages in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-Erk1/2, Erk1/2, p-p38, p38, p-IκBα, IκBα).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1]

Co-immunoprecipitation for MyD88-TLR4/2 Association

-

Transfect cells (e.g., HEK293T or THP-1) with plasmids expressing tagged versions of TLR4 or TLR2 and MyD88.

-

Treat the cells with this compound as required.

-

Lyse the cells in a non-denaturing lysis buffer.

-

Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-TLR4).

-

Precipitate the immune complexes using protein A/G-agarose beads.

-

Wash the beads to remove non-specific binding.

-

Elute the proteins and analyze the presence of the co-precipitated protein (e.g., MyD88-CFP) by Western blotting.[1]

Conclusion

This compound is a promising anti-inflammatory agent that acts on macrophages through the selective antagonism of TLR2 and TLR4. Its ability to inhibit the MyD88-dependent activation of NF-κB and MAPK signaling pathways, as well as the NLRP3 inflammasome, leads to a significant reduction in the production of pro-inflammatory mediators. The detailed mechanisms and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound in a range of inflammatory conditions. The provided experimental protocols offer a starting point for researchers to explore and expand upon our current understanding of this intriguing natural compound.

References

- 1. Characterization of this compound, a Chinese Herb-derived Compound, as a Selective Toll-like Receptor Antagonist with Potent Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protective effects of this compound, a selective TLR2 and TLR4 antagonist, on mouse endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound nano-formulation attenuates LPS-induced lung injury [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Sparstolonin B: Mechanism of Inhibition on NF-κB and STAT-1 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparstolonin B (SsnB) is a natural isocoumarin compound isolated from the traditional Chinese herb Sparganium stoloniferum.[1][2] It has garnered significant attention in the scientific community for its potent anti-inflammatory properties.[3] Extensive research has demonstrated that SsnB exerts its effects by modulating key inflammatory signaling cascades, making it a promising lead compound for the development of novel therapeutics for a range of inflammatory diseases.[3][4] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound inhibits the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (STAT-1) pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[5] this compound has been identified as a selective antagonist of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 4 (TLR4), which are key upstream activators of the NF-κB pathway.[2][4]

1.1. Molecular Mechanism of Action

The primary mechanism of SsnB's interference with the NF-κB pathway occurs at an early stage of the signaling cascade. Upon stimulation by ligands such as lipopolysaccharide (LPS), TLR4 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).[6] This interaction is critical for initiating the downstream signaling that leads to NF-κB activation.

This compound physically hinders the association between MyD88 and the TIR domains of TLR4 and TLR2.[4][6] By blocking this essential protein-protein interaction, SsnB effectively prevents the activation of the downstream cascade, which includes the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4][6] This leads to a significant reduction in the transcription of NF-κB target genes, including pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][7] Notably, SsnB does not affect NF-κB activation induced by TNFα and IL-1β, indicating its specificity for the TLR-mediated pathway.[4]

1.2. Quantitative Data: NF-κB Pathway Inhibition

The inhibitory effects of this compound on the NF-κB pathway have been quantified across various experimental models. The following tables summarize the key findings.

Table 1: IC50 Values for NF-κB Activity Inhibition by this compound

| Cell Line | Assay Type | Stimulant | IC50 Value | Reference |

|---|---|---|---|---|

| HEK293T | NF-κB Luciferase Reporter | Constitutive (CD4-TLR4) | ~10 µM | [4] |

| THP-1 | NF-κB Luciferase Reporter | LPS (50 ng/ml) | 1 - 10 µM |[4] |

Table 2: Effect of this compound on Cytokine Expression and Protein Phosphorylation

| Cell Type / Model | Treatment | Target | Effect | Reference |

|---|---|---|---|---|

| Mouse Macrophages | 10 µM SsnB + LPS | TNF-α Secretion | 3-fold decrease | [4] |

| Mouse Macrophages | 100 µM SsnB + LPS | TNF-α Secretion | 18-fold decrease | [4] |

| Mouse Macrophages | 10 µM SsnB + LPS | IL-6 Secretion | 2-fold decrease | [4] |

| Mouse Macrophages | 100 µM SsnB + LPS | IL-6 Secretion | 10-fold decrease | [4] |

| 3T3-L1 Adipocytes | 20, 40, 80 µM SsnB + LPS | p-IκBα / IκBα | Dose-dependent decrease | [2] |

| HCT-116 Cells | 25 µM SsnB + PMA | p-NF-κB Fluorescence | 0.4-fold decrease vs. PMA | [8] |

| GWI Mouse Model | SsnB treatment | p-p65 / total p65 | Significant decrease |[6] |

1.3. Visualization: NF-κB Pathway Inhibition by this compound

The following diagram illustrates the point of intervention of this compound in the TLR4-mediated NF-κB signaling pathway.

Caption: this compound blocks the recruitment of MyD88 to TLR4.

1.4. Experimental Protocols

1.4.1. NF-κB Luciferase Reporter Assay This assay quantitatively measures the transcriptional activity of NF-κB.

-

Cell Culture and Transfection: Seed HEK293T or THP-1 cells in 24-well plates.[4] Co-transfect cells with an NF-κB-luciferase reporter plasmid (containing NF-κB binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[4]

-

Treatment: After 16-24 hours, replace the medium. Pre-treat cells with various concentrations of this compound for 30-60 minutes.[4]

-

Stimulation: Add an NF-κB activator, such as LPS (50 ng/ml), to the wells (except for the negative control).[4]

-

Incubation: Incubate the cells for an additional 6-24 hours.[4]

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in NF-κB activity relative to the unstimulated control.

1.4.2. Western Blotting for Phospho-IκBα and Phospho-p65 This method detects the phosphorylation status of key NF-κB pathway proteins.

-

Cell Culture and Treatment: Plate cells (e.g., 3T3-L1 adipocytes, mouse macrophages) and grow to ~80% confluency.[2] Pre-treat with SsnB (20-80 µM) for 1 hour, followed by stimulation with LPS for 30 minutes.[2]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Quantification: Determine protein concentration using a BCA protein assay.[9]

-

SDS-PAGE and Transfer: Denature 30-45 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to their respective total protein levels.

1.4.3. Co-Immunoprecipitation (Co-IP) This technique is used to verify the disruption of the TLR4-MyD88 interaction.

-

Cell Culture and Treatment: Use HEK293T or THP-1 cells, potentially overexpressing tagged versions of TLR4 and MyD88. Treat cells with SsnB prior to lysis.[4]

-

Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-TLR4) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an antibody against the "prey" protein (e.g., anti-MyD88) to detect the interaction.

Inhibition of the STAT-1 Signaling Pathway

The Janus kinase (JAK)/STAT pathway is another critical inflammatory signaling route. This compound has been shown to indirectly inhibit the phosphorylation of STAT-1, a key transcription factor in this pathway that drives the expression of genes like inducible nitric oxide synthase (iNOS).[1][10]

2.1. Molecular Mechanism of Action

The inhibition of STAT-1 by SsnB is not direct but is mediated through the induction of Heme Oxygenase-1 (HO-1), a potent anti-inflammatory and antioxidant enzyme.[1] SsnB treatment upregulates the expression of HO-1.[1][10] This increase in HO-1 leads to the subsequent suppression of iNOS and Cyclooxygenase-2 (COX-2) expression.[1] The reduction in these pro-inflammatory enzymes and their products (NO and PGE2) correlates with a decrease in the phosphorylation of STAT-1 at Tyr701, thereby inhibiting its activation and transcriptional activity.[1][11] This mechanism suggests that SsnB's anti-inflammatory effects are multifaceted, linking the induction of antioxidant pathways to the suppression of pro-inflammatory transcription factors.[1]

2.2. Quantitative Data: STAT-1 Pathway Inhibition

The following table summarizes the quantitative effects of this compound on the STAT-1 pathway and related molecules.

Table 3: Effect of this compound on STAT-1 Pathway Components in LPS-stimulated HUVECs

| Treatment | Target | Effect | Reference |

|---|---|---|---|

| SsnB (dose-dependent) | NF-κB Luciferase Activity | Concentration-dependent repression | [1] |

| SsnB | p-STAT-1 | Significant decrease | [1][11] |

| SsnB | HO-1 Level | Significant increase | [1][11] |

| SsnB | iNOS Protein | Significant decrease | [1] |

| SsnB | COX-2 Protein | Significant decrease | [1] |

| SsnB | NO Production | Significant decrease | [1] |

| SsnB | PGE2 Production | Significant decrease |[1] |

2.3. Visualization: STAT-1 Pathway Inhibition by this compound

This diagram illustrates the proposed indirect mechanism of STAT-1 inhibition by this compound.

Caption: SsnB upregulates HO-1, leading to reduced STAT-1 phosphorylation.

2.4. Experimental Protocols

2.4.1. ELISA for Phospho-STAT-1 and HO-1 ELISA provides a quantitative measurement of specific protein levels.

-

Cell Culture and Treatment: Culture Human Umbilical Vein Endothelial Cells (HUVECs) and stimulate with LPS (1 µg/mL) for 6 hours.[1] Treat the cells with SsnB for an additional 6 hours.[1]

-

Sample Preparation: For p-STAT-1, lyse the cells to obtain total protein. For secreted factors, collect the cell culture supernatant.

-

ELISA Procedure: Use commercially available ELISA kits for p-STAT-1 (Tyr701) and HO-1.[1] Add cell lysates or supernatants to wells pre-coated with a capture antibody.

-

Detection: Add a detection antibody, followed by a substrate solution. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate protein concentrations based on a standard curve generated from known concentrations of the target protein.

2.4.2. Quantitative Real-Time PCR (qRT-PCR) for iNOS and COX-2 mRNA This technique measures the level of gene expression.

-

Cell Culture and Treatment: Treat cells (e.g., HUVECs, VSMCs) with SsnB and/or an inflammatory stimulus (e.g., LPS).[1][12]

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., TRIzol). Assess RNA quality and quantity.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for iNOS, COX-2, and a housekeeping gene (e.g., 18S RNA, GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Analysis: Determine the cycle threshold (Ct) values. Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

General Experimental Workflow

The investigation of this compound's effects on signaling pathways typically follows a structured workflow, from initial cell culture to specific molecular assays and data interpretation.

Caption: A typical workflow for studying SsnB's inhibitory effects.

Conclusion

This compound is a potent anti-inflammatory agent that dually targets the NF-κB and STAT-1 signaling pathways through distinct mechanisms. It directly interferes with the upstream activation of the NF-κB pathway by preventing the crucial TLR4/2-MyD88 interaction.[4] Concurrently, it indirectly suppresses STAT-1 activation by upregulating the protective enzyme HO-1, which in turn diminishes the expression of iNOS and COX-2.[1][10] This dual-pronged inhibitory action on two central inflammatory cascades underscores its potential as a valuable chemical scaffold for the development of next-generation therapeutics to treat a wide array of inflammatory disorders. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound.

References

- 1. Anti-Inflammatory Effect of this compound through Inhibiting Expression of NF-κB and STAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Unique Anti-Inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of this compound, a Chinese Herb-derived Compound, as a Selective Toll-like Receptor Antagonist with Potent Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits pancreatic adenocarcinoma through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound Suppresses Proliferation and Modulates Toll-like Receptor Signaling and Inflammatory Pathways in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound exerts beneficial effects on prostate cancer by acting on the reactive oxygen species‐mediated PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effect of this compound through Inhibiting Expression of NF-κB and STAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound suppresses rat vascular smooth muscle cell proliferation, migration, inflammatory response and lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

Sparstolonin B: A Technical Guide to its Initial Anti-Inflammatory Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening studies investigating the anti-inflammatory properties of sparstolonin B (SsnB), a natural compound isolated from the Chinese herb Sparganium stoloniferum. This document details the experimental methodologies, summarizes key quantitative findings, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Findings: Selective TLR2/TLR4 Antagonism

Initial screening studies have characterized this compound as a potent anti-inflammatory agent.[1] A key mechanism of action is its selective antagonism of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[1][2] SsnB has been shown to inhibit the inflammatory signaling cascades triggered by TLR2 and TLR4 ligands, such as lipopolysaccharide (LPS), by interfering with the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein to the Toll/interleukin-1 receptor (TIR) domains of these receptors.[1][3] This action effectively blocks downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for the expression of pro-inflammatory cytokines.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from initial in vitro and in vivo screening studies on this compound's anti-inflammatory effects.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokine Expression by this compound

| Cell Type | Inflammatory Stimulus | Cytokine | SsnB Concentration (µM) | Inhibition | Reference |

| Mouse Macrophages | LPS (50 ng/mL) | TNF-α | 10 | ~3-fold decrease in protein level | [5] |

| Mouse Macrophages | LPS (50 ng/mL) | TNF-α | 100 | ~18-fold decrease in protein level | [5] |

| Mouse Macrophages | LPS (50 ng/mL) | IL-6 | 10 | ~2-fold decrease in protein level | [5] |

| Mouse Macrophages | LPS (50 ng/mL) | IL-6 | 100 | ~10-fold decrease in protein level | [5] |

| HUVECs | LPS (1 µg/mL) | IL-1β | Not specified | Significant decrease | [6] |

| 3T3-L1 Adipocytes | LPS | MCP-1, IL-6, TNF-α | Not specified | Dose-dependent inhibition | [7] |

| HCT-116 | PMA (10 nM) | TNF-α, IL-1β, IL-6 | 25 | Significant suppression | [8] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Inflammatory Challenge | SsnB Dosage | Outcome Measure | Result | Reference |

| C57Bl/6 Mice | LPS (100 µ g/mouse , i.p.) | 100 µ g/mouse , i.p. | Splenic TNF-α mRNA | Significantly lower expression | [1] |

| C57Bl/6 Mice | LPS (100 µ g/mouse , i.p.) | 100 µ g/mouse , i.p. | Splenic IL-1β mRNA | Significantly lower expression | [1] |

| Mice | LPS-induced lung injury | 0.04-0.4 mg/kg, i.v. | Pulmonary iNOS expression | Remarkably decreased | [9] |

| Mice | LPS-induced lung injury | 0.04-0.4 mg/kg, i.v. | TNF-α in BALF | Remarkably decreased | [9] |

| High-fat-fed Mice | Bromodichloromethane | Not specified | Liver TNF-α, IL-1β protein | Significantly decreased | [10] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the initial screening of this compound.

Isolation and Structural Determination of this compound

The powdered plant material of Sparganium stoloniferum (20 kg) was soaked in 85% ethanol overnight and then extracted three times with the same solvent.[1] The structure of the isolated this compound was determined by NMR spectroscopy and x-ray crystallography.[11]

Cell Culture and Treatment

-

Mouse Macrophages: Peritoneal macrophages were harvested from mice and cultured in DMEM. For experiments, cells were often pretreated with SsnB for 30 minutes to 1 hour before stimulation with TLR ligands like LPS.[1]

-

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs were cultured and treated with SsnB prior to stimulation with LPS to assess the expression of inflammatory mediators.[6]

-

3T3-L1 Adipocytes: These cells were differentiated into mature adipocytes and then pretreated with SsnB for 1 hour before LPS stimulation.[7]

-

HCT-116 Human Colorectal Cancer Cells: Cells were treated with various concentrations of SsnB (3.125–50 μM) for 12-18 hours.[8]

Measurement of Cytokine Expression

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from cells or tissues, reverse-transcribed to cDNA, and then used for qRT-PCR to measure the mRNA levels of various cytokines.[1][11]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Cell culture supernatants or serum samples were used to quantify the protein levels of secreted cytokines such as TNF-α and IL-6.[7]

Western Blot Analysis

Western blotting was employed to detect the phosphorylation status of key signaling proteins in the MAPK and NF-κB pathways, such as Erk1/2, p38, and IκBα.[1] Cells were lysed, proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[1]

Co-immunoprecipitation

To investigate the interaction between TLRs and MyD88, HEK293T or THP-1 cells were transfected with expression vectors for these proteins.[11] Following treatment with SsnB, cell lysates were subjected to immunoprecipitation with an antibody against one of the proteins, and the precipitated complex was then analyzed by Western blot for the presence of the other protein.[11]

In Vivo Murine Models of Inflammation

-

LPS-induced Endotoxemia: Mice were administered SsnB intraperitoneally one hour prior to an intraperitoneal injection of LPS. Spleens and other organs were then harvested to measure inflammatory markers.[1]

-

LPS-induced Lung Injury: Mice were injected intravenously with SsnB after an intraperitoneal injection of LPS. Bronchoalveolar lavage fluid (BALF) and lung tissue were collected for analysis.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro screening.

Caption: this compound inhibits TLR4 signaling by blocking MyD88 recruitment.

Caption: A typical experimental workflow for in vitro screening of this compound.

References

- 1. Characterization of this compound, a Chinese Herb-derived Compound, as a Selective Toll-like Receptor Antagonist with Potent Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective effects of this compound, a selective TLR2 and TLR4 antagonist, on mouse endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | this compound nano-formulation attenuates LPS-induced lung injury [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory Effect of this compound through Inhibiting Expression of NF-κB and STAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: A Unique Anti-Inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound attenuates early liver inflammation in experimental NASH by modulating TLR4 trafficking in lipid rafts via NADPH oxidase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Sparstolonin B and its Analogs: A Deep Dive into Structure-Activity Relationships for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sparstolonin B (SsnB), a natural product isolated from the traditional Chinese herb Sparganium stoloniferum, has emerged as a promising scaffold for the development of novel anti-inflammatory and immunomodulatory agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of SsnB, focusing on its well-established roles as a selective Toll-like receptor 2 (TLR2) and TLR4 antagonist and an inhibitor of the NLRP3 inflammasome. While systematic studies on a broad range of SsnB analogs are currently limited in the public domain, this document synthesizes the available data, including the critical role of its hydroxyl groups in maintaining biological activity. Furthermore, we provide detailed experimental protocols for key assays and visualize the intricate signaling pathways modulated by this unique isocoumarin-xanthone hybrid molecule.

Introduction to this compound

This compound is a structurally unique polyphenol possessing a rigid, fused ring system that incorporates both isocoumarin and xanthone motifs.[1] Its potent anti-inflammatory properties stem from its ability to selectively interfere with key signaling pathways involved in the innate immune response.[2][3] The primary mechanism of action identified for SsnB is the selective antagonism of TLR2 and TLR4, which are crucial pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][4] By inhibiting these receptors, SsnB effectively dampens downstream inflammatory signaling cascades, including the NF-κB pathway.[2][5] Additionally, SsnB has been shown to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that plays a central role in sterile inflammation and various chronic diseases.[6][7]

Structure-Activity Relationship (SAR) of this compound

The current understanding of the SAR of this compound is primarily based on the functional consequences of modifying its core structure.

The Essential Role of Hydroxyl Groups

A pivotal study has demonstrated that the biological activity of SsnB is critically dependent on its free hydroxyl groups. Inactivation of SsnB through acetylation, which converts the hydroxyl groups to acetate esters, results in a complete loss of its ability to inhibit the NLRP3 inflammasome.[6][7] This finding strongly suggests that the hydroxyl moieties are directly involved in the molecular interactions required for its inhibitory activity, possibly through hydrogen bonding with its protein targets.

Table 1: Effect of Acetylation on this compound Activity

| Compound | Modification | NLRP3 Inflammasome Inhibition | Reference |

| This compound | None | Active | [6] |

| Acetylated this compound | Acetylation of hydroxyl groups | Inactive | [6] |

Insights from Isocoumarin and Xanthone Scaffolds

While specific SAR studies on a series of SsnB analogs are not yet available, general SAR principles for its constituent isocoumarin and xanthone cores can provide valuable insights for the rational design of future analogs.

-

Isocoumarins: The biological activities of isocoumarins are often influenced by the substitution pattern on the aromatic ring. Hydroxylation and methoxylation can modulate their anti-inflammatory and enzyme inhibitory properties.

-

Xanthones: The position and nature of substituents on the xanthone scaffold are known to be critical for their anti-inflammatory effects. Hydroxyl and methoxy groups, in particular, play a significant role in their antioxidant and signaling inhibitory activities.

The unique bridged structure of SsnB likely imposes specific conformational constraints that are crucial for its selective biological activity. Future synthetic efforts to explore modifications at various positions of the SsnB scaffold, while preserving the key hydroxyl functionalities, will be instrumental in elucidating a more detailed SAR and in developing analogs with improved potency and pharmacokinetic properties.

Quantitative Biological Data of this compound

The following table summarizes the available quantitative data on the biological activity of this compound.

Table 2: Quantitative Biological Activity of this compound

| Assay | Cell Line | Stimulus | IC50 | Reference |

| NF-κB Activation (Luciferase Assay) | HEK293T | LPS | ~10 µM | [2] |

| NF-κB Activation (Luciferase Assay) | THP-1 | LPS | 1-10 µM | [2] |

| Cell Viability (MTT Assay) | HCT-116 | - | ~25 µM (at 12h) | [8] |

| Cell Viability (MTT Assay) | SH-SY5Y, IMR-32 | - | 1-20 µM (at 2 days) | [9] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways.

TLR4/NF-κB Signaling Pathway

SsnB acts as a selective antagonist of TLR4. Upon binding of lipopolysaccharide (LPS), TLR4 dimerizes and recruits adaptor proteins, primarily MyD88. This initiates a signaling cascade that leads to the activation of the IKK complex, subsequent phosphorylation and degradation of IκBα, and the nuclear translocation of the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines. SsnB has been shown to inhibit the recruitment of MyD88 to TLR4, thereby blocking this entire downstream cascade.[2][10]

Caption: this compound inhibits TLR4 signaling by blocking MyD88 recruitment.

NLRP3 Inflammasome Activation Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, leads to the cleavage and activation of caspase-1. Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. SsnB has been demonstrated to inhibit the activation of the NLRP3 inflammasome, although the precise molecular target within this pathway is still under investigation.[6][11]

Caption: this compound inhibits the activation of the NLRP3 inflammasome.

Experimental Protocols

TLR4 Antagonism Assay (NF-κB Luciferase Reporter Assay)

This protocol is adapted from a study characterizing SsnB as a TLR antagonist.[2]

Objective: To quantify the inhibitory effect of this compound on TLR4-mediated NF-κB activation.

Materials:

-

HEK293T or THP-1 cells

-

pNFκB-Luc reporter plasmid

-

Plasmids expressing TLR4 and MyD88 (for co-transfection)

-

Lipopolysaccharide (LPS)

-

This compound

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Transfection reagent

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T or THP-1 cells in DMEM supplemented with 10% FBS.

-

Co-transfect the cells with the pNFκB-Luc reporter plasmid and expression plasmids for TLR4 and MyD88 using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Cell Treatment:

-

24 hours post-transfection, seed the cells into 24-well plates.

-

After another 24 hours, replace the medium with low-serum (1% FBS) DMEM.

-

Treat the cells with a range of concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.

-

-

Luciferase Assay:

-

Collect the cell culture supernatant or lyse the cells, depending on the type of luciferase reporter used (secreted or intracellular).

-

Measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

-

Caption: Workflow for the TLR4 antagonism assay using a luciferase reporter.

NLRP3 Inflammasome Inhibition Assay

This protocol is based on general methods for studying NLRP3 inflammasome activation.[12]

Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation by measuring IL-1β secretion.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or THP-1 cells

-

LPS

-

Nigericin or ATP (NLRP3 activators)

-

This compound

-

Cell culture medium (e.g., RPMI-1640) with FBS

-

ELISA kit for IL-1β

-

Reagents for LDH assay (for cytotoxicity)

Procedure:

-

Cell Priming:

-

Culture BMDMs or PMA-differentiated THP-1 cells.

-

Prime the cells with LPS (e.g., 200 ng/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

-

Inhibitor Treatment:

-

After priming, wash the cells and replace the medium with serum-free medium.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

-

NLRP3 Activation:

-

Activate the NLRP3 inflammasome by adding nigericin (e.g., 5 µM) or ATP (e.g., 5 mM) for 30-60 minutes.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β using a specific ELISA kit.

-

Measure the release of lactate dehydrogenase (LDH) from the cells to assess cytotoxicity of the compounds.

-

-

Data Analysis:

-

Normalize the IL-1β levels to the vehicle control.

-

Plot the IL-1β concentration against the this compound concentration to determine its inhibitory effect.

-

Caption: Workflow for the NLRP3 inflammasome inhibition assay.

This compound and AMPK Signaling

To date, a direct link between this compound and the activation of the AMP-activated protein kinase (AMPK) signaling pathway has not been reported in the scientific literature. AMPK is a master regulator of cellular energy homeostasis and its activation has been linked to anti-inflammatory effects. Given the metabolic and anti-inflammatory roles of SsnB, investigating its potential effects on AMPK signaling could be a promising avenue for future research.

Conclusion and Future Directions

This compound represents a valuable natural product scaffold for the development of novel anti-inflammatory therapeutics. Its well-defined mechanism as a selective TLR2/4 antagonist and NLRP3 inflammasome inhibitor provides a solid foundation for further drug discovery efforts. The observation that its hydroxyl groups are essential for activity offers a crucial starting point for the design of focused analog libraries.

Future research should prioritize the following:

-

Synthesis and Biological Evaluation of SsnB Analogs: A systematic SAR study involving the synthesis of a diverse range of analogs with modifications at various positions of the isocoumarin and xanthone cores is essential to identify the key structural determinants for activity and selectivity.

-

Elucidation of the Precise Binding Site: Identifying the direct molecular targets of SsnB within the TLR and NLRP3 inflammasome pathways through techniques such as photoaffinity labeling or co-crystallization will be invaluable for structure-based drug design.

-

Investigation of the Link to AMPK Signaling: Exploring the potential of SsnB and its analogs to modulate the AMPK pathway could uncover novel mechanisms of action and broaden their therapeutic potential to metabolic diseases.

By addressing these key areas, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the development of a new generation of safe and effective treatments for a wide range of inflammatory and immune-mediated diseases.

References

- 1. This compound Suppresses Proliferation and Modulates Toll-like Receptor Signaling and Inflammatory Pathways in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a Chinese Herb-derived Compound, as a Selective Toll-like Receptor Antagonist with Potent Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Unique Anti-Inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of this compound, a selective TLR2 and TLR4 antagonist, on mouse endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits pancreatic adenocarcinoma through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TLR Antagonism by this compound Alters Microbial Signature and Modulates Gastrointestinal and Neuronal Inflammation in Gulf War Illness Preclinical Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Suppresses Proliferation and Modulates Toll-like Receptor Signaling and Inflammatory Pathways in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

Sparstolonin B: A Comprehensive Technical Guide on its Pharmacokinetic Profile and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparstolonin B (SsnB) is a naturally occurring isocoumarin isolated from the tuber of Sparganium stoloniferum. It has garnered significant scientific interest due to its potent anti-inflammatory, anti-tumor, and immunomodulatory properties.[1] Preclinical studies have demonstrated its potential in various disease models, including inflammatory conditions and cancer. A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and metabolism of this compound, summarizing key data, experimental methodologies, and relevant biological pathways.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in preclinical models, providing initial insights into its absorption, distribution, metabolism, and excretion (ADME) profile. A key study in rats has quantified its plasma concentrations following intravenous and oral administration, revealing important parameters such as its bioavailability.[2]

Quantitative Pharmacokinetic Data

A summary of the key pharmacokinetic parameters of this compound in Sprague-Dawley rats is presented in the table below. The data is derived from a study where plasma concentrations were determined by a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC/MS/MS) method.[2]

| Parameter | Intravenous Administration (0.5 mg/kg) | Oral Administration (5 mg/kg) |

| Tmax (h) | 0.083 ± 0.04 | 0.58 ± 0.20 |

| Cmax (ng/mL) | 285.4 ± 56.7 | 102.3 ± 25.8 |

| AUC(0-t) (ng·h/mL) | 148.2 ± 32.5 | 103.5 ± 21.9 |

| AUC(0-∞) (ng·h/mL) | 152.7 ± 34.1 | 106.7 ± 23.4 |

| t1/2 (h) | 1.85 ± 0.42 | 2.46 ± 0.58 |

| MRT(0-t) (h) | 1.23 ± 0.28 | 2.87 ± 0.61 |

| Absolute Bioavailability (%) | - | 6.98 |

Data presented as mean ± standard deviation (SD).[2]

The low absolute oral bioavailability of 6.98% suggests that this compound may undergo extensive first-pass metabolism or have poor absorption from the gastrointestinal tract.[2]

Experimental Protocols

A detailed understanding of the methodologies employed in pharmacokinetic studies is essential for the critical evaluation and replication of the findings.

Quantification of this compound in Rat Plasma[2]

A rapid and sensitive UHPLC/MS/MS method was developed and validated for the determination of this compound in rat plasma.

-

Sample Preparation: Plasma samples were pretreated using a liquid-liquid extraction method with ethyl acetate. Rhein was used as an internal standard.

-

Chromatographic Separation: Separation was achieved on a C18 column (2.1 mm × 50 mm, 1.7 µm) at 35 °C. The mobile phase consisted of a gradient of acetonitrile and water containing 0.2% (v/v) formic acid, with a flow rate of 0.4 mL/min. The total run time was 2.1 minutes.

-

Mass Spectrometric Detection: Detection was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in negative ion mode. The multiple reaction monitoring (MRM) transitions were m/z 266.9 → 211.0 for this compound and m/z 283.2 → 239.0 for the internal standard, rhein.

-

Validation: The method was validated for its linearity, precision, accuracy, recovery, and stability, with the intra- and inter-day precision (RSD) being less than 8.98% and the accuracy (RE) ranging from -7.40% to 4.50%. The extraction recovery was found to be between 96.28% and 97.30%.

The following diagram illustrates the experimental workflow for the pharmacokinetic analysis of this compound.

References

- 1. Determination of this compound by ultra-high performance liquid chromatography coupled with triple quadrupole mass spectrometry: application to pharmacokinetic study of this compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolomics-guided analysis of isocoumarin production by Streptomyces species MBT76 and biotransformation of flavonoids and phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sparstolonin B Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparstolonin B (SsnB) is a natural isocoumarin compound isolated from the Chinese herb Sparganium stoloniferum. It has garnered significant interest within the scientific community for its potent anti-inflammatory, anti-proliferative, and anti-cancer properties.[1][2][3] SsnB primarily functions as a selective antagonist of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), thereby inhibiting downstream inflammatory signaling pathways.[4][5][6][7][8] These application notes provide detailed protocols for the use of this compound in cell culture, including dose-response evaluations, assessment of its mechanism of action, and analysis of its effects on cellular processes.

Data Presentation

Table 1: Effective Concentrations and IC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | Effect | Effective Concentration | IC50 Value | Treatment Duration | Reference |

| Mouse Peritoneal Macrophages | Macrophage | Inhibition of LPS-induced cytokine expression | 10 µM - 100 µM | Not specified | 6 - 24 hours | [4] |

| THP-1 | Human Monocytic Leukemia | Inhibition of constitutive NF-κB activation | 10 µM - 100 µM | Not specified | 6 - 16 hours | [4] |

| SH-SY5Y, SKNF-1 | Human Neuroblastoma (N-myc non-amplified) | Inhibition of cell viability, G2/M cell cycle arrest, induction of apoptosis | ≥ 10 µM | 10 - 12 µM | 2 - 4 days | [1] |

| SK-N-BE(2), NGP, IMR-32 | Human Neuroblastoma (N-myc amplified) | Inhibition of cell viability, G2/M cell cycle arrest, induction of apoptosis | ≥ 10 µM | 10 - 12 µM | 2 - 4 days | [1] |

| HCT-116 | Human Colorectal Carcinoma | Reduction of cell viability, induction of apoptosis | 25 µM - 50 µM | Not specified | 12 - 18 hours | [2][9] |

| DU145, PC-3 | Human Prostate Cancer | Inhibition of proliferation, migration, and invasion | 10 µM - 100 µM | Not specified | 24 - 72 hours | [10] |

| MCF-7 | Human Breast Cancer | Decreased cell viability | Not specified | Not specified | Not specified | [11] |

| OVCAR-3 | Human Ovarian Cancer | Decreased cell viability | Not specified | Not specified | Not specified | [11] |

Table 2: Effects of this compound on Signaling Pathways and Cellular Processes

| Cell Line | Process/Pathway Affected | Key Molecular Events | Reference |

| Mouse Macrophages | TLR4 Signaling | Inhibition of LPS-induced phosphorylation of Erk1/2, p38, IκBα, and JNK.[4][5] | [4][5] |

| THP-1, HEK293T | TLR2/TLR4 Signaling | Reduced association of MyD88 with TLR2 and TLR4.[4][5] | [4][5] |

| Neuroblastoma Cell Lines | Apoptosis | Increased generation of reactive oxygen species (ROS), activation of caspase-3.[1][12] | [1][12] |

| HCT-116 | Apoptosis & TLR Signaling | Increased cleaved caspase-3, increased TUNEL-positive cells, suppression of MyD88, p-ERK, and p-NF-κB.[2] | [2] |

| Prostate Cancer Cell Lines | PI3K/AKT Pathway | Inhibition of the PI3K/AKT pathway. | [10] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inflammatory Response | Inhibition of LPS-induced iNOS and COX-2 expression, suppression of STAT-1 phosphorylation.[3] | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution : this compound is typically supplied as a powder. Reconstitute it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50 mg/mL or a molar equivalent).[4]

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[8]

-

Working Solution : On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on neuroblastoma and colorectal cancer cells.[1][2]

-

Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[1] Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment : The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM) or a DMSO vehicle control.

-

Incubation : Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition : After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2]

-

Solubilization : Carefully remove the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[1][3]

-

Measurement : Measure the absorbance at 575 nm using a microplate reader.[1] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 3: Apoptosis Detection (TUNEL Assay)

This protocol is based on the methodology used for neuroblastoma and colorectal cancer cells.[1][2]

-

Cell Culture and Treatment : Grow cells on chamber slides or coverslips. Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a positive control (e.g., treatment with DNase I) and a negative (vehicle) control.

-

Fixation : After treatment, wash the cells with Phosphate Buffered Saline (PBS) and fix them with a formaldehyde-based fixative for 20-25 minutes at room temperature.[2]

-

Permeabilization : Wash the cells three times with PBS and permeabilize them if required by the kit manufacturer's instructions.

-

TUNEL Staining : Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercially available kit, following the manufacturer's protocol. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

-

Counterstaining : Counterstain the cell nuclei with a DNA-binding dye such as DAPI.

-

Imaging : Mount the slides and visualize them using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus, indicating DNA fragmentation.[1]

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol is a general procedure based on the description of experiments on macrophages.[4]

-

Cell Lysis : After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay or a similar method.

-

SDS-PAGE : Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Erk1/2, phospho-p38, phospho-IκBα, total Erk1/2, etc.) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[13]

-

Detection : After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[5]

Mandatory Visualizations

Caption: this compound inhibits TLR4 signaling by blocking MyD88 recruitment.

Caption: this compound induces apoptosis via ROS generation and caspase-3 activation.

Caption: General experimental workflow for this compound treatment in cell culture.

References

- 1. This compound, a Novel Plant Derived Compound, Arrests Cell Cycle and Induces Apoptosis in N-Myc Amplified and N-Myc Nonamplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of this compound, a Chinese Herb-derived Compound, as a Selective Toll-like Receptor Antagonist with Potent Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protective effects of this compound, a selective TLR2 and TLR4 antagonist, on mouse endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: A Unique Anti-Inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound Suppresses Proliferation and Modulates Toll-like Receptor Signaling and Inflammatory Pathways in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]